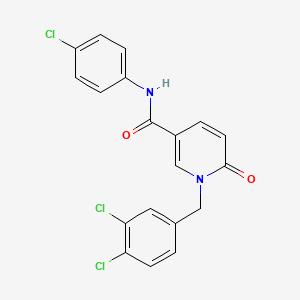

N-(4-chlorophenyl)-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

CAS No.: 338782-55-1

Cat. No.: VC6905678

Molecular Formula: C19H13Cl3N2O2

Molecular Weight: 407.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338782-55-1 |

|---|---|

| Molecular Formula | C19H13Cl3N2O2 |

| Molecular Weight | 407.68 |

| IUPAC Name | N-(4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide |

| Standard InChI | InChI=1S/C19H13Cl3N2O2/c20-14-3-5-15(6-4-14)23-19(26)13-2-8-18(25)24(11-13)10-12-1-7-16(21)17(22)9-12/h1-9,11H,10H2,(H,23,26) |

| Standard InChI Key | JKSJPRCLYVJPGS-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl)Cl |

Introduction

Chemical Identity and Structural Analysis

N-(4-chlorophenyl)-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (PubChem CID: 3811378) is a synthetic organic compound characterized by a polyhalogenated aromatic framework. Its structural complexity arises from the integration of multiple functional groups, including a pyridine core, chlorinated benzyl substituents, and a carboxamide linkage.

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name reflects its substitution pattern: 1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-(4-chlorophenyl)-1,6-dihydropyridine-3-carboxamide. The molecular formula is C20H13Cl3N2O2, with a molecular weight of 407.7 g/mol .

Structural Features

The compound’s backbone consists of a dihydropyridine ring substituted at position 1 with a 3,4-dichlorobenzyl group and at position 3 with a carboxamide moiety linked to a 4-chlorophenyl group (Table 1).

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C20H13Cl3N2O2 |

| Molecular Weight | 407.7 g/mol |

| Canonical SMILES | C1=CC(=CC=C1Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl |

| InChI Key | YHJSDJLSUBPENM-UHFFFAOYSA-N |

| Topological Polar Surface Area | 61.6 Ų |

The presence of three chlorine atoms and a trifluoromethyl group enhances its lipophilicity, potentially influencing bioavailability and target binding .

Pharmacological and Biological Properties

-

Antimicrobial activity due to halogen-induced membrane disruption.

-

Enzyme inhibition via interactions with catalytic sites (e.g., kinases, proteases).

Hypothesized Mechanisms of Action

The compound’s trifluoromethyl and chlorinated groups may facilitate:

-

Hydrophobic interactions with protein binding pockets.

-

Resonance stabilization of transition states in enzyme-catalyzed reactions.

Applications and Research Implications

Knowledge Gaps and Future Directions

-

Target identification: High-throughput screening to map its interactome.

-

Toxicological profiling: Acute and chronic toxicity studies in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume